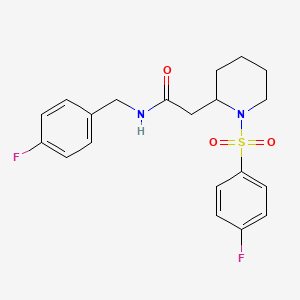

N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O3S/c21-16-6-4-15(5-7-16)14-23-20(25)13-18-3-1-2-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h4-11,18H,1-3,12-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUPEJVGFHRWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with 4-fluorobenzyl bromide.

Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups and sulfonyl moiety may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 18)

- Structure: Differs in the thioquinazolinone core and 4-sulfamoylphenethyl substituent.

- Bioactivity: Exhibits weak human carbonic anhydrase I (hCA I) inhibition (KI = 2048 nM), significantly weaker than its non-fluorinated analog (Compound 12, KI = 548.6 nM). The fluorobenzyl group may reduce binding affinity due to steric or electronic effects .

- Key Insight : Fluorine placement (benzyl vs. phenyl) critically impacts enzyme inhibition.

N-(4-fluorobenzyl)-N-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Compound 20)

- Structure : Contains a benzoisothiazolone ring and N-methylation.

- Physicochemical Properties: Synthesized as a yellow oil (52.95% yield) with rotameric forms observed in ¹H NMR, indicating conformational flexibility. The fluorobenzyl group may enhance lipophilicity compared to non-fluorinated analogs .

Sulfonamide- and Piperidine-Based Analogues

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

N-Methyl-2-[(1-{[4-(trifluoromethyl)benzyl]sulfonyl}-4-piperidinyl)sulfonyl]acetamide

- Structure : Features a bis-sulfonylpiperidine core and trifluoromethylbenzyl group.

- Physicochemical Properties : Increased electron-withdrawing effects from the trifluoromethyl group likely enhance metabolic stability but may reduce solubility .

Bioactivity and SAR Trends

Enzyme Inhibition

- hCA Inhibition : Fluorobenzyl derivatives show variable potency. For example, replacing 4-fluorophenyl with 4-fluorobenzyl in acetamide analogs reduces hCA I inhibition by ~4-fold (KI = 548.6 nM → 2048 nM), highlighting substituent sensitivity .

- Sulfonyl Group Impact: Sulfonamide-containing analogs (e.g., Compound 6g in ) exhibit higher melting points (132–230°C) due to hydrogen bonding, suggesting improved crystallinity compared to non-sulfonylated derivatives .

Antimicrobial Potential

- Benzimidazole Derivatives : N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide () demonstrates antimicrobial activity, implying the fluorobenzyl-acetamide scaffold is versatile for targeting pathogens .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

*Calculated based on structural data.

Table 2. Bioactivity Comparison

Biological Activity

N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H22F2N2O3S |

| Molecular Weight | 408.52 g/mol |

| Purity | ≥ 95% |

This compound features a piperidine ring substituted with both a sulfonyl group and fluorobenzene moieties, which are believed to contribute to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways. The interaction with RTKs can lead to inhibition of tumor growth and metastasis, making this compound a candidate for anticancer therapies.

- Inhibition of Tyrosinase : A related study found that compounds containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. The IC50 value for one such compound was determined to be 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .

- PARP Inhibition : Another class of compounds related to this structure has shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. These inhibitors have demonstrated efficacy in enhancing apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP1 and phosphorylated H2AX in treated MCF-7 breast cancer cells .

Efficacy in Biological Models

In vitro studies have demonstrated the biological activity of this compound across various cancer cell lines:

- Cell Viability Assays : Treatment with the compound resulted in significant reductions in cell viability at concentrations ranging from 0.01 to 100 µM, with effects comparable to established chemotherapeutic agents .

- Apoptosis Induction : The compound has been shown to increase caspase 3/7 activity in a dose-dependent manner, indicating its potential role as an apoptosis inducer in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

- Study on Tyrosinase Inhibition : A study highlighted the competitive inhibition of tyrosinase by derivatives containing the 4-fluorobenzylpiperazine moiety, suggesting potential applications in treating hyperpigmentation disorders .

- PARP Inhibitors Development : Research focused on developing new PARP inhibitors based on similar piperidine structures showed promising results in enhancing DNA damage response mechanisms in breast cancer cells .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, showcasing its accessibility for further research and development .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(4-fluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

- Sulfonylation : Reacting a piperidine intermediate with 4-fluorophenylsulfonyl chloride to introduce the sulfonyl group .

- Acetamide formation : Coupling the sulfonylated piperidine with 4-fluorobenzylamine via nucleophilic acyl substitution or carbodiimide-mediated amidation .

- Purification : Techniques like column chromatography or recrystallization are employed to isolate the final product .

Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via H/C NMR .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, including sulfonyl group integration (~7.5–8.0 ppm for aromatic protons) and acetamide carbonyl signals (~170 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) .

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Critical variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while dichloromethane improves amidation .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation, while amidation proceeds at room temperature .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates coupling reactions .

- Reaction time : Extended durations (12–24 hours) ensure complete conversion, monitored via TLC or HPLC .

Advanced: What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC variability) are addressed by:

- Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability assays) .

- Dose-response studies : Establish a clear concentration-activity relationship to distinguish true activity from artifacts .

- Batch reproducibility : Ensure compound purity (>95% via HPLC) and confirm stereochemical consistency (via chiral chromatography) .

Basic: What initial biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test activity against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (K) .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .

Advanced: How is molecular modeling applied to study its target interactions?

- Docking studies : Software like AutoDock predicts binding poses in enzyme active sites (e.g., sulfonamide interactions with zinc in carbonic anhydrase) .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to guide analog design .

Basic: What purification techniques are effective post-synthesis?

- Flash chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) remove unreacted intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns resolve closely related impurities .

Advanced: What challenges arise in elucidating its mechanism of action?

- Target identification : Requires chemoproteomics (e.g., affinity chromatography pull-downs) or CRISPR screening .

- Off-target effects : Assess selectivity via kinase profiling panels or transcriptomics .

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) predict in vivo viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.